molecular formula C23H32F2N4 B4179043 9-[(2,3-Difluorophenyl)methyl]-2-[(3-methyl-1-propylpyrazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane

9-[(2,3-Difluorophenyl)methyl]-2-[(3-methyl-1-propylpyrazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane

Cat. No.: B4179043
M. Wt: 402.5 g/mol
InChI Key: SWIXBWMPWDOCQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-[(2,3-Difluorophenyl)methyl]-2-[(3-methyl-1-propylpyrazol-4-yl)methyl]-2,9-diazaspiro[45]decane is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2,3-Difluorophenyl)methyl]-2-[(3-methyl-1-propylpyrazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane typically involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. Common synthetic routes may include:

    Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the Pyrazole Ring: The pyrazole ring can be introduced through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Functionalization with Fluorine Atoms:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

9-[(2,3-Difluorophenyl)methyl]-2-[(3-methyl-1-propylpyrazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, 9-[(2,3-Difluorophenyl)methyl]-2-[(3-methyl-1-propylpyrazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane can be used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it an interesting target for synthetic chemists.

Biology

In biology, this compound may be studied for its potential biological activities. The presence of fluorine atoms and a pyrazole ring suggests that it could interact with biological targets such as enzymes or receptors.

Medicine

In medicine, this compound may have potential as a pharmaceutical agent. Its structure suggests that it could be a candidate for drug development, particularly for diseases where fluorinated compounds have shown efficacy.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 9-[(2,3-Difluorophenyl)methyl]-2-[(3-methyl-1-propylpyrazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane would depend on its specific biological target. Generally, compounds with similar structures may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9-[(2,3-Difluorophenyl)methyl]-2-[(3-methyl-1-propylpyrazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane may include other spirocyclic compounds with fluorine atoms and pyrazole rings. Examples include:

  • This compound analogs with different substituents on the pyrazole ring.
  • Spirocyclic compounds with similar core structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of a spirocyclic core, fluorine atoms, and a pyrazole ring. This combination can confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

9-[(2,3-difluorophenyl)methyl]-2-[(3-methyl-1-propylpyrazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32F2N4/c1-3-10-29-15-20(18(2)26-29)14-28-12-9-23(17-28)8-5-11-27(16-23)13-19-6-4-7-21(24)22(19)25/h4,6-7,15H,3,5,8-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIXBWMPWDOCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C)CN2CCC3(C2)CCCN(C3)CC4=C(C(=CC=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-[(2,3-Difluorophenyl)methyl]-2-[(3-methyl-1-propylpyrazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane
Reactant of Route 2
Reactant of Route 2
9-[(2,3-Difluorophenyl)methyl]-2-[(3-methyl-1-propylpyrazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane
Reactant of Route 3
9-[(2,3-Difluorophenyl)methyl]-2-[(3-methyl-1-propylpyrazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane
Reactant of Route 4
Reactant of Route 4
9-[(2,3-Difluorophenyl)methyl]-2-[(3-methyl-1-propylpyrazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane
Reactant of Route 5
9-[(2,3-Difluorophenyl)methyl]-2-[(3-methyl-1-propylpyrazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane
Reactant of Route 6
9-[(2,3-Difluorophenyl)methyl]-2-[(3-methyl-1-propylpyrazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane

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